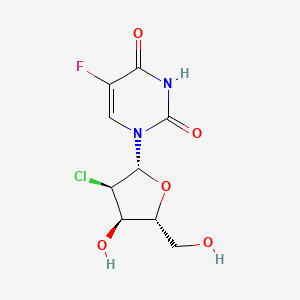
2'-Chloro-2'-deoxy-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-2’-deoxy-5-fluorouridine is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally related to 5-fluorouracil and 2’-deoxy-5-fluorouridine, both of which are well-known for their antineoplastic properties. The unique structural modifications in 2’-Chloro-2’-deoxy-5-fluorouridine confer distinct biochemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2’-deoxy-5-fluorouridine typically involves the chlorination of 2’-deoxy-5-fluorouridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group at the 2’ position with a chlorine atom. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, often in the presence of a base such as pyridine to neutralize the generated hydrogen chloride.
Industrial Production Methods
Industrial production of 2’-Chloro-2’-deoxy-5-fluorouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2’-deoxy-5-fluorouridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2’ position can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 2’-deoxy-5-fluorouridine and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
The major products formed from these reactions include 2’-deoxy-5-fluorouridine, various substituted derivatives depending on the nucleophile used, and hydrochloric acid in the case of hydrolysis.
Scientific Research Applications
2’-Chloro-2’-deoxy-5-fluorouridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex nucleoside analogs and as a reagent in studying nucleophilic substitution reactions.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms due to its structural similarity to natural nucleosides.
Medicine: It has potential as an antineoplastic agent, similar to its analogs 5-fluorouracil and 2’-deoxy-5-fluorouridine. Its unique structure may offer advantages in terms of selectivity and reduced toxicity.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Chloro-2’-deoxy-5-fluorouridine involves its incorporation into DNA during replication. Once incorporated, it inhibits the enzyme thymidylate synthase, leading to the depletion of thymidine triphosphate, an essential precursor for DNA synthesis. This inhibition results in the disruption of DNA synthesis and repair, ultimately leading to cell death. The compound’s molecular targets include thymidylate synthase and DNA polymerase, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
2’-Chloro-2’-deoxy-5-fluorouridine is structurally and functionally related to several other nucleoside analogs, including:
5-Fluorouracil: A widely used antineoplastic agent that inhibits thymidylate synthase.
2’-Deoxy-5-fluorouridine: Another nucleoside analog with similar antineoplastic properties.
Floxuridine: A derivative of 5-fluorouracil used in cancer treatment.
Uniqueness
The presence of the chlorine atom at the 2’ position in 2’-Chloro-2’-deoxy-5-fluorouridine distinguishes it from its analogs. This modification can influence the compound’s pharmacokinetics and pharmacodynamics, potentially offering advantages in terms of selectivity, efficacy, and reduced side effects.
Conclusion
2’-Chloro-2’-deoxy-5-fluorouridine is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structural features and biochemical properties make it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
55612-14-1 |
|---|---|
Molecular Formula |
C9H10ClFN2O5 |
Molecular Weight |
280.64 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClFN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
MJRDOWMCKVHWFT-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
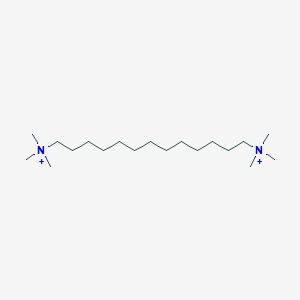
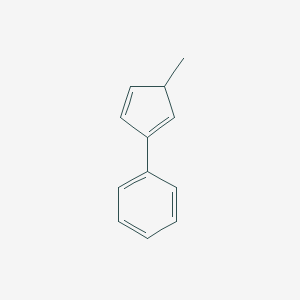
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
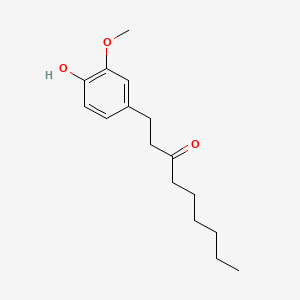
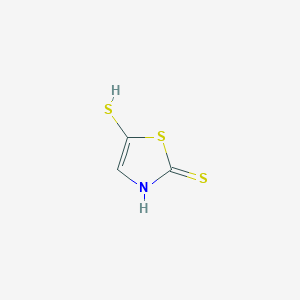

![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
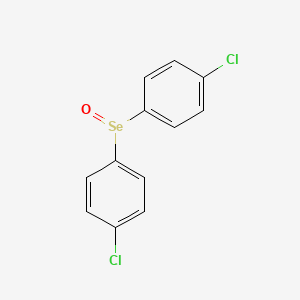
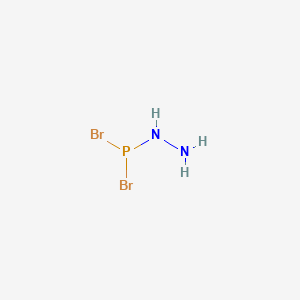
methanone](/img/structure/B14646668.png)



